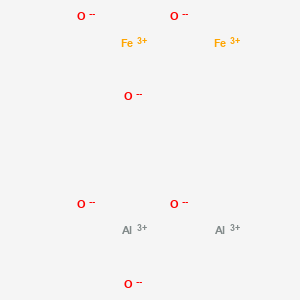

Aluminum oxide (Al2O3), solid soln. with iron oxide (Fe2O3)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aluminum oxide (Al2O3), solid solution with iron oxide (Fe2O3), is a compound that combines the properties of both aluminum oxide and iron oxide. Aluminum oxide, also known as alumina, is a chemical compound of aluminum and oxygen with the chemical formula Al2O3. It is commonly found in nature as the mineral corundum, which forms precious gemstones like ruby and sapphire. Iron oxide, on the other hand, is a compound of iron and oxygen with the chemical formula Fe2O3. When these two oxides form a solid solution, they create a material with unique properties that are useful in various industrial and scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sol-Gel Method: This method involves the hydrolysis and condensation of aluminum and iron precursors to form a gel, which is then dried and calcined to produce the solid solution.

Hydrothermal Synthesis: In this method, aluminum and iron salts are dissolved in water and subjected to high temperature and pressure in an autoclave.

Mechanical Milling: Aluminum oxide and iron oxide powders are mixed and subjected to high-energy ball milling.

Industrial Production Methods

Bayer Process: This is the primary industrial method for producing aluminum oxide from bauxite ore. The bauxite is digested in a hot sodium hydroxide solution, which dissolves the aluminum oxide.

Thermite Reaction: This method involves the reduction of iron oxide with aluminum powder to produce aluminum oxide and metallic iron.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution: The solid solution can undergo substitution reactions where other metal ions replace aluminum or iron ions in the lattice.

Common Reagents and Conditions

Sodium Hydroxide: Used in the Bayer process to dissolve aluminum oxide from bauxite.

Hydrochloric Acid: Reacts with aluminum oxide to form aluminum chloride and water.

Carbon Monoxide: Used as a reducing agent to convert iron oxide to metallic iron.

Major Products Formed

Aluminum Hydroxide: Formed from the oxidation of aluminum oxide.

Metallic Iron: Produced from the reduction of iron oxide.

Aluminum Chloride: Formed from the reaction of aluminum oxide with hydrochloric acid.

Applications De Recherche Scientifique

Biomedical Applications: The compound is used in drug delivery systems, biomedical imaging, and biosensing due to its biocompatibility and unique physicochemical properties.

Environmental Remediation: Aluminum oxide nanoparticles are used in water purification and environmental cleanup processes.

Energy Storage: The compound is used in the development of advanced batteries and supercapacitors.

Abrasives: Due to its hardness, aluminum oxide is used in sandpaper and other abrasive materials.

Mécanisme D'action

The mechanism of action of aluminum oxide, solid solution with iron oxide, involves its interaction with various molecular targets and pathways. In catalysis, the compound provides active sites for chemical reactions, enhancing reaction rates and selectivity . In biomedical applications, the nanoparticles can penetrate bacterial and viral cells, increasing the efficacy of antimicrobial and antiviral treatments . The compound’s high surface area and thermal stability make it effective in energy storage and environmental remediation applications .

Comparaison Avec Des Composés Similaires

Aluminum Hydroxide: Unlike aluminum oxide, aluminum hydroxide is soluble in water and is used as an antacid and in water purification.

Iron(III) Oxide: Iron(III) oxide is used in pigments and magnetic materials but lacks the hardness and stability of aluminum oxide.

Silicon Dioxide: Silicon dioxide, or silica, is used in glassmaking and as a desiccant.

Conclusion

Aluminum oxide, solid solution with iron oxide, is a versatile compound with a wide range of applications in catalysis, biomedical research, environmental remediation, and energy storage. Its unique properties, such as high hardness, thermal stability, and biocompatibility, make it a valuable material in various scientific and industrial fields.

Propriétés

Numéro CAS |

102110-71-4 |

|---|---|

Formule moléculaire |

Al2Fe2O6 |

Poids moléculaire |

261.65 g/mol |

Nom IUPAC |

dialuminum;iron(3+);oxygen(2-) |

InChI |

InChI=1S/2Al.2Fe.6O/q4*+3;6*-2 |

Clé InChI |

JYMLFEUAXYDIIK-UHFFFAOYSA-N |

SMILES canonique |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Fe+3].[Fe+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)

![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)